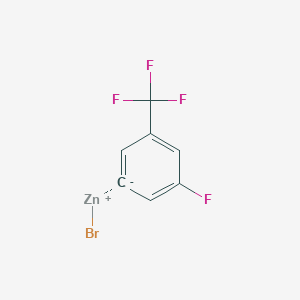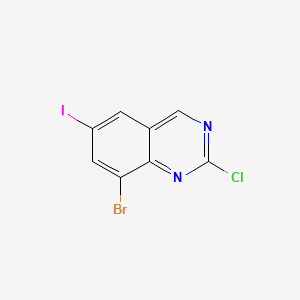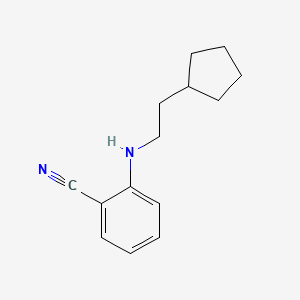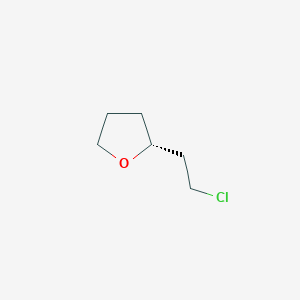
(R)-2-(2-Chloroethyl)tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(2-Chloroethyl)tetrahydrofuran is a chiral compound with a tetrahydrofuran ring substituted with a 2-chloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chloroethyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with a chlorinating agent under specific conditions. One common method is the reaction of tetrahydrofuran with thionyl chloride in the presence of a base, such as pyridine, to introduce the chloroethyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of ®-2-(2-Chloroethyl)tetrahydrofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(2-Chloroethyl)tetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form lactones or other oxygen-containing functional groups.
Reduction Reactions: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of new compounds with different functional groups, such as azides or thiols.
Oxidation Reactions: Formation of lactones or other oxygen-containing compounds.
Reduction Reactions: Formation of ethyl-substituted tetrahydrofuran derivatives.
Applications De Recherche Scientifique
Chemistry
®-2-(2-Chloroethyl)tetrahydrofuran is used as an intermediate in organic synthesis, particularly in the preparation of chiral compounds and complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in synthetic chemistry.
Biology
In biological research, ®-2-(2-Chloroethyl)tetrahydrofuran is studied for its potential interactions with biomolecules. It can be used to modify proteins or nucleic acids, providing insights into their structure and function.
Medicine
The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its chiral nature allows for the exploration of enantioselective interactions with biological targets.
Industry
In the industrial sector, ®-2-(2-Chloroethyl)tetrahydrofuran is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of ®-2-(2-Chloroethyl)tetrahydrofuran involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The tetrahydrofuran ring provides stability and enhances the compound’s ability to interact with various targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(2-Chloroethyl)tetrahydrofuran: The enantiomer of ®-2-(2-Chloroethyl)tetrahydrofuran, with similar chemical properties but different biological activities.
2-(2-Chloroethyl)tetrahydropyran: A similar compound with a tetrahydropyran ring instead of a tetrahydrofuran ring.
2-(2-Bromoethyl)tetrahydrofuran: A compound with a bromoethyl group instead of a chloroethyl group.
Uniqueness
®-2-(2-Chloroethyl)tetrahydrofuran is unique due to its chiral nature and the presence of a chloroethyl group. This combination allows for specific interactions with biological targets and provides opportunities for enantioselective synthesis. Its versatility in undergoing various chemical reactions also sets it apart from similar compounds.
Propriétés
Formule moléculaire |
C6H11ClO |
|---|---|
Poids moléculaire |
134.60 g/mol |
Nom IUPAC |
(2R)-2-(2-chloroethyl)oxolane |
InChI |
InChI=1S/C6H11ClO/c7-4-3-6-2-1-5-8-6/h6H,1-5H2/t6-/m1/s1 |
Clé InChI |
QHYBFPVFYFQIDQ-ZCFIWIBFSA-N |
SMILES isomérique |
C1C[C@@H](OC1)CCCl |
SMILES canonique |
C1CC(OC1)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14893794.png)
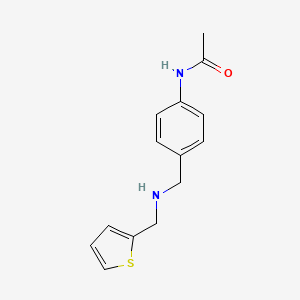
![3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B14893803.png)



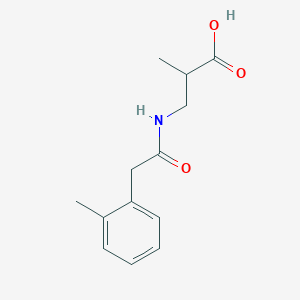
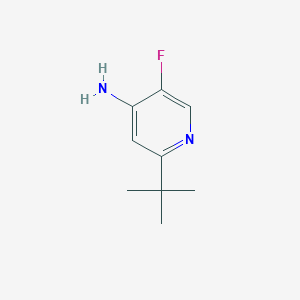
![2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one](/img/structure/B14893834.png)
![(3aR,6aR)-tert-Butyl 4-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14893835.png)
![3-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14893844.png)
